molecular formula C23H24ClN3O3S2 B2654729 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide CAS No. 1226431-67-9

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide

Cat. No. B2654729
M. Wt: 490.03
InChI Key: MCQMBBOIEMMDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, and a thiophene ring. Piperazine rings are often found in pharmaceutical drugs and have various biological activities . The sulfonyl group is a common functional group in organic chemistry, known for its ability to form stable covalent bonds . Thiophene is a five-membered aromatic ring with one sulfur atom, and it’s often used in pharmaceuticals and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, sulfonyl group, and thiophene ring would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The piperazine ring, sulfonyl group, and thiophene ring could all potentially participate in various chemical reactions .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

  • Studies on compounds with piperazine and sulfonyl groups, such as venetoclax, a B-cell lymphoma-2 (Bcl-2) inhibitor, have provided insights into their absorption, metabolism, and excretion in humans. Venetoclax is primarily cleared by hepatic metabolism, with feces being the major route of elimination. The drug undergoes enzymatic oxidation, followed by sulfation or nitro reduction. Such studies highlight the importance of understanding metabolic pathways for the development of effective therapeutic agents (Liu et al., 2017).

Drug Efficacy and Safety Evaluation

  • Research on MT-45, a novel synthetic opioid, and its effects on hearing loss and unconsciousness emphasizes the need for comprehensive safety evaluations of new psychoactive substances. This underscores the potential research applications of structurally similar compounds in assessing their therapeutic and adverse effects (Helander et al., 2014).

Novel Therapeutic Applications

  • The development of radiopharmaceuticals like [18F]DASA-23 for measuring pyruvate kinase M2 levels in gliomas using PET imaging demonstrates the potential for compounds with similar structures to be used in diagnostic and therapeutic contexts. This research application is crucial for advancing personalized medicine and targeted therapies (Patel et al., 2019).

Environmental and Occupational Health

  • Studies on pesticide and PCB exposures highlight the environmental health implications of chemical compounds. Research focusing on the effects of exposures to these compounds during pregnancy provides vital information on their potential impacts on birth outcomes and the need for regulatory oversight to protect public health (Wolff et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,4-dimethylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S2/c1-16-7-8-18(15-17(16)2)25-23(28)22-21(9-14-31-22)32(29,30)27-12-10-26(11-13-27)20-6-4-3-5-19(20)24/h3-9,14-15H,10-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQMBBOIEMMDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide

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